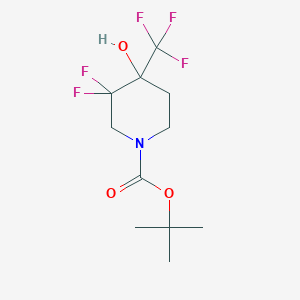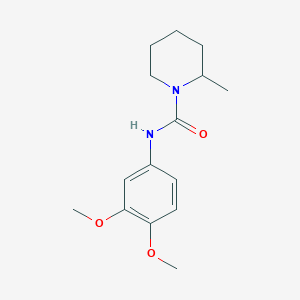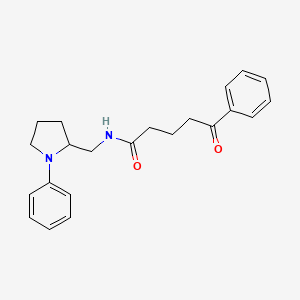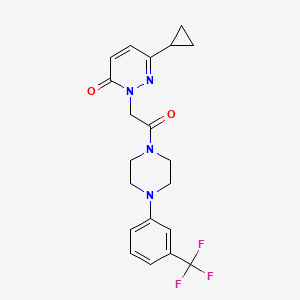![molecular formula C16H16ClN3O2 B2591082 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 923231-77-0](/img/structure/B2591082.png)
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol”, also known as CPP or 3C-PZP, is a chemical compound that belongs to the family of piperazines. Piperazines are a class of compounds that are widely studied for their pharmacological and medicinal properties .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol” is 317.77.Chemical Reactions Analysis
In the context of anti-tubercular agents, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Applications De Recherche Scientifique
Pharmaceutical Drug Development
The piperazine moiety is a common feature in many pharmaceutical drugs due to its ability to modulate pharmacokinetic properties. It is found in medications for a range of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . The specific compound could potentially be used in the development of new drugs that target these areas.
Neurodegenerative Disease Treatment
Piperazine derivatives are being explored as potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. The structural features of 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol may allow it to cross the blood-brain barrier and interact with neurological targets, which is crucial for the treatment of these diseases .
Antibacterial and Antiviral Research
The antibacterial and antiviral properties of piperazine derivatives make them valuable in the research and development of new therapies for infectious diseases. The compound could be used to synthesize new molecules with improved efficacy against resistant strains of bacteria and viruses .
Psychoactive Substance Analysis
Some piperazine derivatives are known to be used illegally as psychoactive substances. The compound 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol could be studied to understand its psychoactive properties and potential impacts on human health, aiding in the development of regulatory policies .
Chemical Synthesis and Organic Chemistry
As an organic intermediate, this compound could be used in various chemical syntheses, contributing to the development of new organic compounds. Its role in facilitating reactions or as a precursor to more complex molecules could be a significant area of application in organic chemistry .
Analytical Chemistry and Material Science
In analytical chemistry, derivatives of piperazine can be used as reagents or standards in the development of analytical methods. Additionally, the compound’s unique properties may find applications in material science, particularly in the synthesis of novel materials with specific desired properties .
Propriétés
IUPAC Name |
5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-2-1-3-14(10-13)19-6-8-20(9-7-19)16(22)12-4-5-15(21)18-11-12/h1-5,10-11H,6-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZLLYIXIJCUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2Z,4E)-2-[(ethoxycarbonyl)methylthio]-5-phenylpenta-2,4-dienoic acid](/img/structure/B2591003.png)



![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2591010.png)

![2-(4-fluorophenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591014.png)
![2-[(2-Bromophenyl)methyl]piperidine](/img/structure/B2591016.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2591017.png)

![N-[2-(2,6-Dimethyl-N-propan-2-ylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2591019.png)